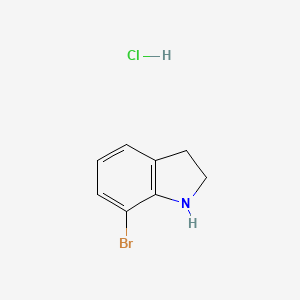

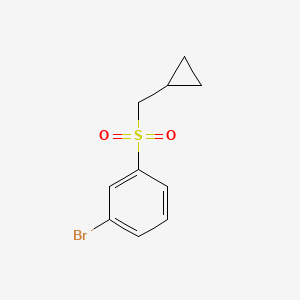

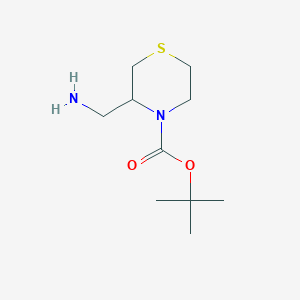

![molecular formula C13H18NO4- B1372980 8-Boc-8-Azabicyclo[3.2.1]oct-2-en-3-carbonsäure CAS No. 1204809-89-1](/img/structure/B1372980.png)

8-Boc-8-Azabicyclo[3.2.1]oct-2-en-3-carbonsäure

Übersicht

Beschreibung

“8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid” is a chemical compound with a complex structure. The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis

The molecular structure of “8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid” is complex and can be viewed using specific software . The IUPAC Standard InChI isInChI=1S/C7H11N/c1-2-6-4-5-7 (3-1)8-6/h1-2,6-8H,3-5H2 . Chemical Reactions Analysis

The stereochemical control in the synthesis of “8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid” is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Physical and Chemical Properties Analysis

The molecular weight of “8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid” is 109.1689 . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen

Synthese von Tropanalkaloiden

Das 8-Azabicyclo[3.2.1]octan-Gerüst ist der zentrale Kern der Familie der Tropanalkaloide, die eine breite Palette interessanter biologischer Aktivitäten aufweisen . Infolgedessen hat die Forschung, die auf die stereoselektive Herstellung dieser Grundstruktur ausgerichtet ist, weltweit die Aufmerksamkeit vieler Forschungsgruppen auf sich gezogen .

Arzneimittelforschung

2-Azabicyclo[3.2.1]octane sind stickstoffhaltige Heterocyclen mit erheblichem Potenzial im Bereich der Arzneimittelforschung . Dieser Kern wurde als Schlüsselsynthesezwischenprodukt in mehreren Totalsynthesen eingesetzt .

Biomassenverwertung

Die Verbindung wurde bei der Verwertung von biomassebasierten Verbindungen durch photochemische Transformationen eingesetzt .

Palladium-katalysierte Reaktionen

Die Verbindung wurde in palladiumkatalysierten Reaktionen von Aziridinen eingesetzt .

Synthese von Cytisin-ähnlichen Alkaloiden

Das Interesse der wissenschaftlichen Gemeinschaft an diesem Kern hat seit 2014 zugenommen, nachdem die Gruppe von Massiot eine Reihe strukturell verwandter Cytisin-ähnlicher Alkaloide aus den Wurzeln und Stängeln von Ormosia hosier berichtete .

Synthese von Boc-Trop-2-en

Die Verbindung wurde in der vorgeschlagenen zweistufigen Synthese von (1R,5S)-8-Boc-8-azabicyclo[3.2.1]oct-2-en (Boc-Trop-2-en) aus N-Boc-Tropin-3-on verwendet .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid involves a series of reactions starting from commercially available starting materials. The key steps include the formation of the bicyclic ring system, introduction of the Boc protecting group, and carboxylation of the resulting amine.", "Starting Materials": [ "2,5-dimethylfuran", "ethyl acrylate", "ammonium acetate", "di-tert-butyl dicarbonate", "sodium hydride", "carbon dioxide", "methanol", "acetic acid", "triethylamine", "dichloromethane", "water" ], "Reaction": [ "Step 1: Cyclization of 2,5-dimethylfuran and ethyl acrylate in the presence of ammonium acetate to form 8-azabicyclo[3.2.1]oct-2-ene", "Step 2: Protection of the amine group in 8-azabicyclo[3.2.1]oct-2-ene with di-tert-butyl dicarbonate (Boc2O) in the presence of triethylamine to form 8-Boc-8-azabicyclo[3.2.1]oct-2-ene", "Step 3: Carboxylation of the protected amine in 8-Boc-8-azabicyclo[3.2.1]oct-2-ene with carbon dioxide in the presence of sodium hydride to form 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid", "Step 4: Deprotection of the Boc group in 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid with a mixture of methanol and acetic acid to obtain the final product, 8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid" ] } | |

CAS-Nummer |

1204809-89-1 |

Molekularformel |

C13H18NO4- |

Molekulargewicht |

252.29 g/mol |

IUPAC-Name |

8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylate |

InChI |

InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-9-4-5-10(14)7-8(6-9)11(15)16/h6,9-10H,4-5,7H2,1-3H3,(H,15,16)/p-1 |

InChI-Schlüssel |

FDEKZKWYTOTCTN-UHFFFAOYSA-M |

SMILES |

CC(C)(C)OC(=O)N1C2CCC1C=C(C2)C(=O)O |

Kanonische SMILES |

CC(C)(C)OC(=O)N1C2CCC1C=C(C2)C(=O)[O-] |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

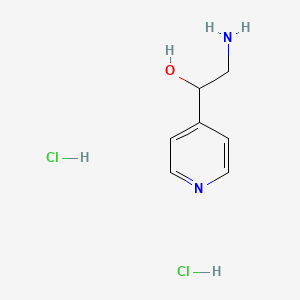

![3-[(Allyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1372907.png)

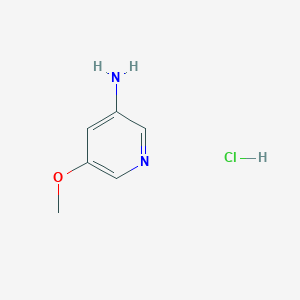

![5-(tert-Butyl)benzo[d]thiazol-2-amine](/img/structure/B1372908.png)

![2-Bromo-1-[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one](/img/structure/B1372913.png)